molecular formula C10H11NO4 B574175 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) CAS No. 179262-62-5

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI)

Katalognummer: B574175
CAS-Nummer: 179262-62-5
Molekulargewicht: 209.201
InChI-Schlüssel: RXXFFQMYQXTBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzo[b][1,4]dioxine, featuring an amino group at the 6th position and a carboxylate ester group at the 5th position

Eigenschaften

CAS-Nummer

179262-62-5

Molekularformel

C10H11NO4

Molekulargewicht

209.201

IUPAC-Name

methyl 6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-10(12)8-6(11)2-3-7-9(8)15-5-4-14-7/h2-3H,4-5,11H2,1H3

InChI-Schlüssel

RXXFFQMYQXTBHO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC2=C1OCCO2)N

Synonyme

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly (ADP-ribose) polymerase 1 (PARP1), which plays a crucial role in DNA repair processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Benzodioxin-5-carboxylicacid,6-amino-2,3-dihydro-,methylester(9CI) is unique due to the presence of both an amino group and a carboxylate ester group on the benzo[b][1,4]dioxine core. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.